molecular formula C17H19N3 B11048446 2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine

2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine

Katalognummer B11048446
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: FFEOKROBRASMSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine is a synthetic organic compound belonging to the class of pyrazoline derivatives. Pyrazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a phenyl group attached to the pyrazoline ring, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine typically involves the reaction of an α,β-unsaturated ketone with hydrazine derivatives. One common method is the cyclization of chalcones with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of the pyrazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the pyrazoline ring to a pyrazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Pyrazolidine derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenyl groups and pyrazoline ring contribute to its versatility in various chemical reactions and potential therapeutic applications.

Eigenschaften

Molekularformel

C17H19N3

Molekulargewicht

265.35 g/mol

IUPAC-Name

2-phenyl-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanamine

InChI

InChI=1S/C17H19N3/c18-13-17(15-9-5-2-6-10-15)20-12-11-16(19-20)14-7-3-1-4-8-14/h1-10,17H,11-13,18H2

InChI-Schlüssel

FFEOKROBRASMSL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(N=C1C2=CC=CC=C2)C(CN)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.